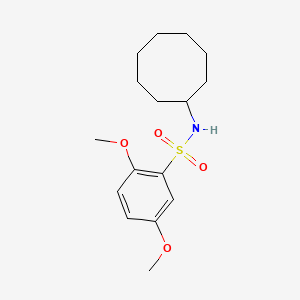
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as Nifurtimox, is an anti-parasitic drug that is used to treat Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This drug was first synthesized in the 1960s and has since been used as a primary treatment for Chagas disease in many countries.
Wirkmechanismus
The exact mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione generates reactive oxygen species (ROS) that cause oxidative damage to the parasite's DNA, leading to its death. The drug also inhibits the activity of the parasite's electron transport chain, which is essential for its survival.
Biochemical and Physiological Effects:
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects on the human body. It has been reported to cause oxidative stress, which can lead to DNA damage and cell death. It can also cause mitochondrial dysfunction, which can lead to apoptosis or programmed cell death. 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have immunosuppressive effects, which can lead to increased susceptibility to infections.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also a potent anti-parasitic drug, making it a useful tool for studying parasitic diseases. However, 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several limitations. It is highly toxic and can cause severe side effects in humans. Therefore, caution must be exercised when handling and using this drug in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Further studies are also needed to fully understand the mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione and to develop safer and more effective drugs for the treatment of Chagas disease.
Synthesemethoden
The synthesis of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisatin with 2-amino-5-chloropyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In addition, recent studies have shown that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has anti-cancer properties and can be used to treat various types of cancer. It has also been studied for its potential use in the treatment of other parasitic diseases such as leishmaniasis and malaria.
Eigenschaften
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-1-4-11(15-6-7)16-12(18)9-3-2-8(17(20)21)5-10(9)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDXSFYUWDXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![2-(2-methoxyethyl)-9-[(3-methoxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684226.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)